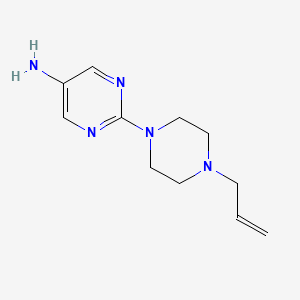
2-(4-Allylpiperazin-1-yl)pyrimidine-5-amine
Cat. No. B8334050
M. Wt: 219.29 g/mol
InChI Key: SUFCBJACXCDJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476275B2
Procedure details


3.84 g (17.0 mmol) of tin(II) chloride dihydrate were added to a solution of 530 mg (2.13 mmol) of 2-(4-allylpiperazin-1-yl)-5-nitropyrimidine from Example 16.1 in 20 ml of methanol and, after that, the reaction mixture was heated at reflux for 1 hour. After the solvent had been evaporated to dryness, the residue was treated with saturated aqueous sodium chloride solution and then made alkaline using dilute aqueous sodium hydroxide solution. After that, the aqueous reaction mixture was extracted with ethyl acetate. The solid which had precipitated out was filtered off with suction. The phases were then separated and the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane. After the combined organic phases had been dried over sodium sulfate, the drying agent had been filtered off and the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound were obtained.



Identifiers


|
REACTION_CXSMILES
|
O.O.[Sn](Cl)Cl.[CH2:6]([N:9]1[CH2:14][CH2:13][N:12]([C:15]2[N:20]=[CH:19][C:18]([N+:21]([O-])=O)=[CH:17][N:16]=2)[CH2:11][CH2:10]1)[CH:7]=[CH2:8]>CO>[CH2:6]([N:9]1[CH2:10][CH2:11][N:12]([C:15]2[N:20]=[CH:19][C:18]([NH2:21])=[CH:17][N:16]=2)[CH2:13][CH2:14]1)[CH:7]=[CH2:8] |f:0.1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.84 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
530 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after that, the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the solvent had been evaporated to dryness
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with saturated aqueous sodium chloride solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After that, the aqueous reaction mixture was extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid which had precipitated out
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were then separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase was extracted in each case twice with ethyl acetate and dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After the combined organic phases had been dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the drying agent had been filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent had been evaporated down to dryness, 220 mg (46% of theory) of the title compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)N1CCN(CC1)C1=NC=C(C=N1)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
